Biotin-PEG10-NHS ester

Biotinylation Protein labeling Steric hindrance

Researchers often face protein aggregation or false negatives with short biotin linkers in high-density labeling. Biotin-PEG10-NHS ester solves this with a ~29 Å PEG10 spacer that enhances solubility and avidin accessibility. - Enables high antibody substitution ratios without precipitation, critical for sandwich ELISA signal amplification. - Projects biotin beyond steric exclusion zones of buried lysines, preventing false negatives in pull-down assays. - Balances aqueous processability and binding affinity (Kd retention) better than PEG4 or PEG5000 variants in PROTAC synthesis. - Suitable for live-cell surface labeling with minimal hydrophobic membrane interactions.

Molecular Formula C37H64N4O16S
Molecular Weight 853.0 g/mol
Cat. No. B15145427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG10-NHS ester
Molecular FormulaC37H64N4O16S
Molecular Weight853.0 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C37H64N4O16S/c42-32(4-2-1-3-31-36-30(29-58-31)39-37(46)40-36)38-8-10-48-12-14-50-16-18-52-20-22-54-24-26-56-28-27-55-25-23-53-21-19-51-17-15-49-13-11-47-9-7-35(45)57-41-33(43)5-6-34(41)44/h30-31,36H,1-29H2,(H,38,42)(H2,39,40,46)/t30-,31-,36-/m0/s1
InChIKeyBKCPZQDKBUIRQP-QOIMHMMJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG10-NHS Ester Overview


Biotin-PEG10-NHS ester is a heterobifunctional bioconjugation reagent comprising a biotin moiety, a polyethylene glycol (PEG) spacer containing ten ethylene glycol (CH₂CH₂O) repeat units, and an N-hydroxysuccinimide (NHS) ester terminal group . The PEG10 spacer confers enhanced aqueous solubility, flexible linker conformation, and spatial separation between the biotin tag and the conjugated target molecule, thereby mitigating steric constraints in downstream streptavidin/avidin recognition [1]. The NHS ester enables covalent attachment to primary amines on proteins, antibodies, peptides, and amine-functionalized surfaces under mild alkaline conditions (pH 7.2–8.5) [2].

Workflow Amine-targeted bioconjugation
PEG Spacer PEG10 for aqueous solubility and steric reach
Reactive Group NHS ester, optimal at pH 7.2–8.5

PEG Spacer Length and Performance


Generic substitution among biotin-PEG-NHS ester variants differing only in PEG repeat units is not trivial, as spacer length directly governs both conjugate solubility and the steric accessibility of the biotin moiety to the deep binding pocket of avidin/streptavidin . Shorter spacers (e.g., PEG4, ~19 Å) may induce protein aggregation upon high-density labeling due to insufficient hydrophilic shielding, while longer PEG chains elevate dissociation constants (Kd) due to increased entropic penalty and potential steric occlusion of avidin binding sites [1]. The selection of a specific PEG length—such as PEG10—is therefore a deliberate optimization step balancing aqueous processability against binding affinity retention, and cannot be presumed interchangeable without empirical validation in the specific assay context [2].

Target Reagent
PEG10 spacer (29 Å)
Aqueous soluble
Balanced avidin binding affinity
Substitution Risk
Shorter PEG4 may cause aggregation at high labeling density
NHS-LC-biotin lacks aqueous solubility
PEG5000 variants reduce avidin binding stoichiometry (4:1→1:1)

Spacer-Dependent Performance Evidence


Steric Hindrance: PEG10 vs. PEG4

The PEG10 spacer (ten ethylene glycol units, ~29 Å) provides significantly greater spatial separation between the biotin moiety and the conjugated protein surface compared to shorter PEG4 spacers (four units, ~19 Å) [1]. This extended reach is critical when labeling lysine residues located within sterically constrained pockets or when high-density biotinylation is required without compromising avidin accessibility . While PEG4-NHS esters can cause protein aggregation due to insufficient hydrophilic shielding, the PEG10 variant mitigates this risk through enhanced hydration and spatial buffering [2].

Steric reach
Reported
PEG10: ~29 Å vs PEG4: ~19 Å
Supports steric hindrance mitigation in high-density labeling
~53% longer spacer arm
Biotinylation Protein labeling Steric hindrance

Solubility Without Affinity Loss

The PEG10 spacer confers solubility in aqueous buffers (e.g., PBS), whereas non-PEGylated biotin-NHS esters (e.g., NHS-LC-biotin) exhibit pronounced hydrophobicity requiring organic co-solvents for conjugation . Critically, equilibrium binding studies on PEGylated biotin-avidin systems demonstrate that while PEGylation universally elevates dissociation constants (Kd) relative to free biotin (Kd ~10⁻¹⁵ M), the magnitude of this increase scales with PEG molecular weight: PEG588 increases Kd to ~10⁻⁸ M, whereas larger PEG chains further reduce binding stoichiometry from 4:1 to 1:1 [1]. Biotin-PEG10-NHS ester (PEG MW ~440 Da) occupies an intermediate position in this continuum, providing sufficient aqueous solubility enhancement without approaching the binding-compromising thresholds observed for PEG3400 and PEG5000 [2].

Solubility–affinity balance
Class-level
Aqueous soluble; Kd intermediate between free biotin and PEG5000
Reported intermediate in solubility–affinity continuum
Avoids 4:1→1:1 stoichiometry loss
Aqueous solubility PEGylation Binding affinity

NHS Ester Hydrolysis and Conjugation Window

The NHS ester moiety in Biotin-PEG-NHS reagents undergoes competitive hydrolysis in aqueous reaction buffers, establishing a finite window for efficient amine conjugation [1]. For Biotin-PEG8-NHS, the hydrolysis half-life is approximately 4–5 hours at pH 7.0 and ~45 minutes at pH 9 . While direct half-life data for Biotin-PEG10-NHS ester are not reported in primary literature, the PEG spacer length does not materially alter NHS ester hydrolysis kinetics, which are governed by pH and the electron-withdrawing environment of the ester linkage . Therefore, Biotin-PEG10-NHS ester can be expected to exhibit comparable stability characteristics, requiring conjugation completion within 2–4 hours under standard labeling conditions (pH 7.2–8.5, room temperature) [2].

NHS ester half-life
Class-level
t₁/₂ ~4–5 h (pH 7.0) / ~45 min (pH 9)
Conjugation window: 2–4 h to outpace hydrolysis
Inferred from PEG8 analog; pH-dependent
NHS ester stability Hydrolysis half-life Conjugation efficiency

Storage and Handling Stability

Biotin-PEG10-NHS ester exhibits storage stability of up to 3 years as a powder stored at -20°C under desiccated, light-protected conditions . Upon dissolution in DMSO or aqueous buffer, stability decreases markedly: stock solutions are stable for approximately 1 year at -80°C but only ~1 month at -20°C . These requirements are consistent across the biotin-PEG-NHS ester class (PEG4 through PEG12), indicating that procurement decisions cannot differentiate products based on shelf-life or storage robustness .

Storage stability
Data to verify
Powder: 3 years at -20°C; solution: 1 year at -80°C
Stability not a differentiator; similar across PEG4–PEG12
Source review; supplier data
Reagent storage Stability Procurement

Biotin-PEG10-NHS Ester Applications


High-Density Antibody Biotinylation for Immunoassays

The extended PEG10 spacer (~29 Å) enables high substitution ratios on antibody surfaces without inducing precipitation or compromising antigen-binding activity . This scenario leverages the ~53% longer spacer relative to PEG4 variants to maintain avidin accessibility at high labeling densities, directly addressing aggregation concerns documented for shorter PEG linkers [1]. This is particularly critical for sandwich ELISA and Western blot detection reagents where signal amplification depends on multiple biotin-avidin interactions per detection event.

Sterically Hindered Lysine Labeling

When biotinylating lysine residues buried within protein-protein interfaces or located in conformationally restricted domains, the PEG10 spacer provides necessary reach to project the biotin moiety beyond the steric exclusion zone of the protein surface . Shorter PEG4 linkers (~19 Å) may fail to achieve adequate exposure for avidin binding in these contexts, resulting in false-negative detection in pull-down assays or suboptimal capture efficiency on streptavidin-coated surfaces [1].

PROTAC Linker with Balanced Solubility and Binding

In PROTAC (PROteolysis TArgeting Chimera) synthesis, Biotin-PEG10-NHS ester serves as a PEG-based linker where the PEG10 length provides sufficient aqueous solubility for in vitro handling while avoiding the binding stoichiometry reduction (4:1 → 1:1) and severe Kd elevation observed with PEG5000 biotin derivatives . This intermediate spacer length is advantageous when subsequent avidin-based purification or target engagement assays must retain near-native biotin-avidin binding capacity [1].

Cell Surface Biotinylation and Tracking

The combination of aqueous buffer solubility and flexible PEG10 spacer makes this reagent suitable for labeling primary amines on live cell surface proteins under physiological conditions . The PEG10 length minimizes non-specific hydrophobic interactions with the lipid bilayer that plague non-PEGylated NHS-LC-biotin, while the NHS ester enables rapid (<2 hour) labeling within the hydrolysis-limited conjugation window [1]. This facilitates downstream isolation of labeled cell populations via streptavidin-conjugated magnetic beads or fluorophores for flow cytometry applications .

Application
Selection Property
Validation Focus
Immunoassay antibody labeling
PEG10 spacer for high substitution ratios
Aggregation mitigation and avidin accessibility
Sterically hindered lysine biotinylation
Extended 29 Å reach
Avidin binding in constrained sites
PROTAC synthesis
PEG10 spacer for solubility–affinity balance
Avidin-based purification without stoichiometry loss
Live-cell surface labeling
Aqueous solubility and low non-specific binding
Reduced hydrophobic interactions vs non-PEGylated reagents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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